7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes an imidazo[1,2-g]purine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the methoxyphenyl and phenylethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, strong acids and bases, and metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-g]purine derivatives with different substituents. Examples include:
- 7-(4-HYDROXYPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- 7-(4-CHLOROPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Uniqueness
The uniqueness of 7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. The methoxyphenyl and phenylethyl groups may enhance its stability, solubility, and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C24H23N5O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O3/c1-26-21-20(22(30)27(2)24(26)31)29-15-19(17-9-11-18(32-3)12-10-17)28(23(29)25-21)14-13-16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
RMVOUKBTADXCAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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